molecular formula C34H46O19 B1649411 (Z)-Aldosecologanin CAS No. 82474-97-3

(Z)-Aldosecologanin

Katalognummer B1649411
CAS-Nummer: 82474-97-3
Molekulargewicht: 758.7 g/mol
InChI-Schlüssel: MWLKXILGJPSPKZ-SZKORSGBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-Aldosecologanin is a unique polycyclic polyphenolic compound found in the tropical plant, Secologanin. It is a highly potent antioxidant, anti-inflammatory, and anti-tumor agent that has been studied extensively in recent years. The compound is known to possess a wide range of biological activities, including inhibition of tumor growth, inhibition of inflammation, and protection against oxidative stress. In addition, (Z)-Aldosecologanin has shown promise in the treatment of various diseases, including cancer, diabetes, and neurological disorders.

Wissenschaftliche Forschungsanwendungen

1. Aldose Reductase Inhibitor Activity

(Z)-Aldosecologanin has been researched for its potential role as an aldose reductase inhibitor. Aldose reductase is a key enzyme in diabetic complications, and its inhibition could provide a therapeutic solution for individuals affected by these complications. A study by D’Andrea et al. (2020) found that certain oxy-imino derivatives, which include (Z)-Aldosecologanin, can reduce cell death and counteract oxidative stress caused by high-glucose conditions, thus showing potential in treating diabetic retinopathy (D’Andrea et al., 2020).

2. Genetic Studies and Diabetes Complications

Research has also focused on the genetic aspects of aldose reductase, where polymorphisms in the aldose reductase gene have been linked to susceptibility to various diabetic complications. For instance, Petrovič et al. (2005) discovered that certain alleles of the aldose reductase gene are associated with an increased risk of diabetic retinopathy in Caucasian patients with Type 2 diabetes (Petrovič et al., 2005). Similar associations have been observed in other studies focusing on type 1 diabetes and different ethnic groups.

3. Iridoid Glycosides in Botanical Studies

In botanical research, (Z)-Aldosecologanin has been identified as a component in the stems and leaves of Lonicera japonica, a plant species known for its medicinal properties. Machida et al. (2002) isolated and characterized (Z)-Aldosecologanin along with other iridoid glycosides, contributing to the understanding of the phytochemical composition of this plant (Machida et al., 2002).

4. Neurophysiological Function in Diabetes

The aldose reductase gene, to which (Z)-Aldosecologanin is related, has been studied for its impact on neurophysiological functions in diabetic patients. Thamotharampillai et al. (2006) explored how polymorphisms in this gene affect nerve function decline in adolescents with type 1 diabetes (Thamotharampillai et al., 2006).

5. Z-Chromosome Inactivation Studies

While not directly related to (Z)-Aldosecologanin, studies on Z-chromosome inactivation in male chickens by Kuroda et al. (2004) have identified genes such as aldolase B, which are part of the same metabolic pathways as aldose reductase (Kuroda et al., 2004).

Scientific Research Applications of (Z)-Aldosecologanin

Aldose Reductase Inhibition and Diabetic Complications

  • Aldose Reductase Gene Polymorphisms in Diabetic Neuropathy : A study by Thamotharampillai et al. (2006) examined the impact of aldose reductase gene polymorphisms on nerve function decline in a diabetic cohort, highlighting the genetic implications of aldose reductase in diabetes complications (Thamotharampillai et al., 2006).

  • Aldose Reductase Inhibitors for Diabetic Retinopathy : Research by D’Andrea et al. (2020) explored the development of aldose reductase inhibitors to counter diabetic retinopathy, a long-term complication of diabetes, emphasizing the therapeutic potential of these inhibitors (D’Andrea et al., 2020).

Botanical Studies and Iridoid Glycosides

  • Iridoid Glycosides in Lonicera japonica : Machida et al. (2002) isolated (Z)-aldosecologanin from Lonicera japonica, contributing to the understanding of the plant’s medicinal properties and the potential applications of its constituents (Machida et al., 2002).

Genetic Studies and Susceptibility to Diabetic Complications

  • Aldose Reductase Polymorphisms and Diabetic Retinopathy : Studies such as those by Petrovič et al. (2005) and Demaine et al. (2000) have investigated the association between aldose reductase gene polymorphisms and susceptibility to diabetic retinopathy, providing insights into the genetic risk factors for this diabetes complication (Petrovič et al., 2005); (Demaine et al., 2000).

Potential Applications in Other Health Problems

  • Aldose Reductase in Health Problems Beyond Diabetes : Alexiou et al. (2009) discussed the role of aldose reductase in various health issues, including cardiac disorders, inflammation, mood disorders, and cancers, suggesting broader applications of aldose reductase inhibitors beyond diabetes treatment (Alexiou et al., 2009).

Eigenschaften

IUPAC Name

methyl (2S,3R)-3-ethenyl-4-[(Z)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O19/c1-5-15-17(18(29(44)46-3)12-48-31(15)52-33-27(42)25(40)23(38)20(10-36)50-33)8-7-14(9-35)22-16(6-2)32(49-13-19(22)30(45)47-4)53-34-28(43)26(41)24(39)21(11-37)51-34/h5-7,9,12-13,15-17,20-28,31-34,36-43H,1-2,8,10-11H2,3-4H3/b14-7+/t15-,16-,17?,20-,21-,22+,23-,24-,25+,26+,27-,28-,31+,32+,33+,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLKXILGJPSPKZ-SZKORSGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C(C1CC=C(C=O)C2C(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)C=C)C=C)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1/C(=C/CC2[C@H]([C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=C)/C=O)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-Aldosecologanin

CAS RN

82474-97-3
Record name Centauroside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082474973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.